molecular formula C20H24N6 B6458030 1-(propan-2-yl)-2-[5-(pyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole CAS No. 2549002-86-8

1-(propan-2-yl)-2-[5-(pyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

Cat. No.: B6458030
CAS No.: 2549002-86-8
M. Wt: 348.4 g/mol
InChI Key: IKYALYUTXFKXDY-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-2-[5-(pyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core fused with a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety. The compound’s crystallographic analysis likely employs tools like SHELXL for refinement, given its prevalence in small-molecule structure determination .

Properties

IUPAC Name

1-propan-2-yl-2-(2-pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-14(2)26-18-6-4-3-5-17(18)23-20(26)25-11-15-9-24(10-16(15)12-25)19-7-8-21-13-22-19/h3-8,13-16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYALYUTXFKXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C5=NC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best contextualized by comparing it to analogs with related scaffolds and substituents. Below is a detailed analysis of key structural and functional differences:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent at Pyrrolopyrrole 5-Position Key Features Potential Implications
1-(Propan-2-yl)-2-[5-(pyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole (Target Compound) Benzodiazole + pyrrolopyrrole Pyrimidin-4-yl Dual nitrogen atoms in pyrimidine enhance H-bonding; moderate lipophilicity Improved target binding specificity due to π-π interactions and polar interactions
1-(Propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole Benzodiazole + pyrrolopyrrole 1,3,5-Trimethylpyrazole sulfonyl Sulfonyl group increases polarity; methyl groups add steric bulk Enhanced solubility but reduced membrane permeability; potential for ionic interactions
4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-1H-benzotriazole-3-carboxylic acid Benzotriazole + oxadiazole Pyridin-4-yl Oxadiazole’s planar structure; pyridine as a weaker H-bond acceptor Rigid scaffold may limit conformational flexibility but improve metabolic stability

Key Observations

Substituent Effects :

  • The pyrimidin-4-yl group in the target compound provides two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the single nitrogen in pyridin-4-yl (as in ). This could enhance binding affinity in enzyme-active sites.
  • The sulfonyl-pyrazole substituent in the analog from introduces a highly polar group, likely improving aqueous solubility but reducing blood-brain barrier penetration due to increased hydrophilicity.

The benzotriazole core in is more electron-deficient than benzodiazole, which may alter redox properties or metal-chelation behavior.

Synthetic and Crystallographic Considerations :

  • The target compound’s structural complexity necessitates advanced refinement tools like SHELXL for crystallographic analysis .
  • Substituents like sulfonyl groups (as in ) may introduce challenges in crystallization due to increased polarity.

Research Findings and Theoretical Implications

While direct biological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

  • Kinase Inhibition Potential: Pyrimidine-containing compounds are prevalent in kinase inhibitors (e.g., imatinib analogs). The target’s pyrimidin-4-yl group may compete with ATP-binding sites .
  • Solubility-Bioavailability Trade-off : The isopropyl group balances the polar pyrimidine, suggesting moderate logP values (~2–3), ideal for oral bioavailability. In contrast, the sulfonyl analog may require formulation adjustments for optimal delivery.
  • Metabolic Stability : The pyrrolopyrrole scaffold’s saturation (octahydro-) may reduce oxidative metabolism compared to aromatic oxadiazole systems .

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